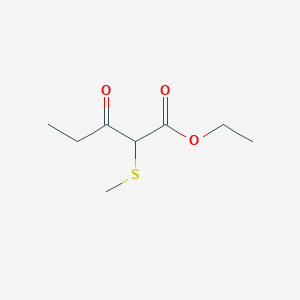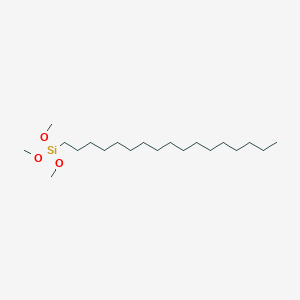
6-Aminonaphthalene-1,2,4-trisulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Aminonaphthalene-1,2,4-trisulfonic acid is an organic compound derived from naphthalene, characterized by the presence of an amino group and three sulfonic acid groups. This compound is notable for its applications in various scientific fields, particularly in dye chemistry and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminonaphthalene-1,2,4-trisulfonic acid typically involves the sulfonation of naphthalene followed by the introduction of an amino group. The process begins with the sulfonation of naphthalene using oleum or sulfur trioxide to introduce sulfonic acid groups at the desired positions. Subsequent nitration and reduction steps introduce the amino group at the 6-position. The reaction conditions often require controlled temperatures and the use of catalysts to ensure selective sulfonation and nitration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through crystallization or other separation techniques to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-Aminonaphthalene-1,2,4-trisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce hydroxylamines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
6-Aminonaphthalene-1,2,4-trisulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound is employed as a fluorescent probe in biological assays due to its ability to bind to specific biomolecules and emit fluorescence.
Medicine: It is used in diagnostic assays and as a marker in medical imaging techniques.
Industry: The compound finds applications in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Aminonaphthalene-1,3,6-trisulfonic acid: Similar in structure but with different sulfonic acid group positions.
2-Aminonaphthalene-1,5-disulfonic acid: Contains two sulfonic acid groups and an amino group at different positions.
1-Aminonaphthalene-4-sulfonic acid: Contains a single sulfonic acid group and an amino group.
Uniqueness
6-Aminonaphthalene-1,2,4-trisulfonic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This arrangement allows for selective interactions in chemical reactions and biological assays, making it a valuable compound in various research and industrial applications.
Eigenschaften
| 114747-34-1 | |
Molekularformel |
C10H9NO9S3 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
6-aminonaphthalene-1,2,4-trisulfonic acid |
InChI |
InChI=1S/C10H9NO9S3/c11-5-1-2-6-7(3-5)8(21(12,13)14)4-9(22(15,16)17)10(6)23(18,19)20/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20) |
InChI-Schlüssel |
LKRKPOYQGXPTAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)C(=CC(=C2S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetophenone, 2-[(p-nitrophenyl)imino]-](/img/structure/B14308567.png)


![2,2'-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine}](/img/structure/B14308576.png)

